molecular formula C21H16N2OS B2408427 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide CAS No. 300816-04-0

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide

Cat. No.: B2408427
CAS No.: 300816-04-0
M. Wt: 344.43
InChI Key: DLDZXJOMVLMCKS-UHFFFAOYSA-N
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Description

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide” is a benzothiazole derivative . Benzothiazole derivatives are known for their wide range of biological activities, including anti-tubercular properties . They have been found to have better inhibition potency against M. tuberculosis compared to standard reference drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Scientific Research Applications

Antitumor Activity

  • Compounds derived from N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide have shown potential as antitumor agents. Notably, some derivatives demonstrated considerable anticancer activity against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
  • Another compound, AZD4877, a derivative of this compound, exhibited both biochemical potency and pharmaceutical properties suitable for cancer treatment (Theoclitou et al., 2011).
  • A series of N-1,3-benzothiazol-2-ylbenzamide derivatives were investigated for their antiproliferative activity on human liver hepatocellular carcinoma and breast cancer cell lines, with some showing significant inhibitory effects (Corbo et al., 2016).

Synthesis and Evaluation for Various Applications

  • Synthesis of novel benzothiazole derivatives containing benzimidazole and imidazoline moieties has been reported, and their potent antibacterial and entomological activities were investigated (Chaudhary et al., 2011).
  • Studies on the synthesis and biological evaluation of 2-(3-aminophenyl)-benzothiazoles as antiproliferative and apoptosis-inducing agents have been conducted, with some derivatives showing notable antiproliferative activity (Zhang et al., 2018).

Pharmaceutical Research

  • Research has been done on the synthesis of bioactive molecules including fluoro substituted benzothiazoles for biological and pharmacological screening, exploring their antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).
  • Another study focused on the preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, examining their water solubility and stability for potential clinical use (Bradshaw et al., 2002).

Future Directions

Benzothiazole derivatives, including “N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide”, have shown promising anti-tubercular activity . Future research could focus on improving the potency of these compounds against M. tuberculosis and investigating their potential as anti-tubercular drugs .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-14-7-6-8-15(13-14)20(24)22-17-10-3-2-9-16(17)21-23-18-11-4-5-12-19(18)25-21/h2-13H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDZXJOMVLMCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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